1-(Methylthio)isoquinolin-3(4H)-one
Description
Context within Isoquinolinone Chemistry
The isoquinolinone framework is a prominent structural motif found in a wide array of natural products and synthetic molecules. numberanalytics.comresearchgate.net Isoquinoline (B145761) alkaloids, for instance, represent a diverse class of naturally occurring compounds with significant pharmacological activities. numberanalytics.com The isoquinolinone core, a derivative of isoquinoline, is a key component in various biologically active compounds, including those with applications as enzyme inhibitors and receptor antagonists. researchgate.netrsc.org
The chemistry of isoquinolinones is rich and varied, with numerous synthetic methods developed to access this important heterocyclic system. researchgate.netrsc.orgacs.org These methods often involve the cyclization of appropriately substituted precursors. researchgate.netacs.org The introduction of different substituents onto the isoquinolinone ring system allows for the fine-tuning of its chemical and physical properties, leading to a broad spectrum of applications.
Significance of Sulfur-Containing Heterocycles in Synthetic Organic Chemistry
Heterocyclic compounds containing sulfur atoms are of considerable importance in medicinal chemistry and materials science. nih.govopenmedicinalchemistryjournal.combohrium.combookpi.org The presence of sulfur can significantly influence the physicochemical properties and biological activities of a molecule. nih.govopenmedicinalchemistryjournal.com Sulfur-containing heterocycles are integral components of numerous pharmaceuticals and agrochemicals. nih.govopenmedicinalchemistryjournal.com
The development of synthetic methods for the formation of sulfur-containing heterocycles is an active area of research. thieme-connect.com Strategies often focus on the direct introduction of sulfur into organic molecules, providing efficient routes to these valuable compounds. thieme-connect.com The unique electronic and steric properties of sulfur-containing groups can impart specific reactivity and binding characteristics to the molecules that contain them.
Overview of Academic Research on 1-(Methylthio)isoquinolin-3(4H)-one
Academic interest in this compound stems from its potential as a building block in the synthesis of more complex molecules. Research efforts have primarily focused on its synthesis and its reactivity in various chemical transformations. While it is commercially available for research purposes, detailed studies on its biological activity are not extensively reported in publicly available literature. sigmaaldrich.comsigmaaldrich.com The compound is often utilized as a starting material or an intermediate in multi-step synthetic sequences.
The table below provides a summary of the key chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NOS | chemspider.com |
| Average Mass | 191.248 Da | chemspider.com |
| Monoisotopic Mass | 191.040485 Da | chemspider.com |
| CAS Number | 36068-76-5 | chemspider.com |
Further investigation into the reactivity of the methylthio group and the isoquinolinone core could unveil novel synthetic applications and potentially lead to the discovery of new compounds with interesting biological profiles.
Structure
3D Structure
Properties
Molecular Formula |
C10H9NOS |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
1-methylsulfanyl-4H-isoquinolin-3-one |
InChI |
InChI=1S/C10H9NOS/c1-13-10-8-5-3-2-4-7(8)6-9(12)11-10/h2-5H,6H2,1H3 |
InChI Key |
KINUNYDFNZRESH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methylthio Isoquinolin 3 4h One and Its Derivatives
Direct Synthetic Strategies for 1-(Methylthio) Group Installation
Direct strategies for the synthesis of 1-(Methylthio)isoquinolin-3(4H)-one involve the use of building blocks that already contain the required methylthio moiety. These methods construct the isoquinolinone ring system around this pre-existing functional group.
Approaches Involving α-(Methylthio)acetyl Chloride and Related Precursors
A key precursor for introducing the S-methyl group at the 1-position is α-(Methylthio)acetyl chloride. This compound is a reactive acyl chloride featuring a methylthio group adjacent to the carbonyl function. researchgate.net It is typically synthesized from (methylthio)acetic acid by treatment with an agent like thionyl chloride. researchgate.net
While direct, documented synthesis of this compound using this specific precursor is not prevalent in the literature, a plausible and chemically sound approach involves a Friedel-Crafts-type acylation followed by intramolecular cyclization. This hypothetical route would begin with a suitably substituted phenylacetamide. The phenylacetamide could be acylated at the α-carbon position by α-(Methylthio)acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. ajptr.comyoutube.com The resulting intermediate would then undergo an intramolecular condensation reaction, such as a base- or acid-catalyzed cyclization, to form the six-membered heterocyclic ring of the isoquinolinone, yielding the final product.
Annulation Reactions for the Construction of 1-Thiolated Isoquinolinone Frameworks
Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful tool for constructing complex heterocyclic systems like isoquinolinones. nih.gov Various transition-metal-catalyzed annulation strategies have been developed to build the isoquinolinone core. researchgate.netmdpi.com For instance, palladium-catalyzed C-H activation and annulation of N-methoxybenzamides with allenes produces 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com Similarly, rhodium-catalyzed annulation of benzimidates with elemental sulfur has been used to construct isothiazole (B42339) rings, demonstrating a method for incorporating sulfur during a cyclization process. researchgate.net
Applying this logic to the target molecule, a [4+2] annulation could be envisioned. This could involve the reaction of a benzamide (B126) derivative with a ketene (B1206846) dithioacetal, which contains the necessary carbon and sulfur components. The reaction of N-amidopyridinium salts with alkynes via a photo-mediated deaminative [4+2] annulation offers another pathway to the isoquinolone core, into which a sulfur moiety could be introduced by selecting an appropriate alkyne precursor. researchgate.net
Table 1: Selected Annulation Strategies for Isoquinolinone Synthesis
| Catalyst/Reagent | Starting Materials | Product Type | Reference |
|---|---|---|---|
| Pd(OAc)₂, Ag₂CO₃ | N-methoxybenzamide, Allenoic acid esters | 3,4-Dihydroisoquinolin-1(2H)-ones | mdpi.com |
| Eosin Y (photocatalyst) | N-amidopyridinium salts, Alkynes | Isoquinolones | researchgate.net |
| Rh(III) catalyst | Oximes, Diazo compounds | Isoquinoline (B145761) N-oxides | organic-chemistry.org |
| Cu(I) catalyst | (E)-2-Alkynylaryl oxime derivatives | Isoquinolines and Isoquinoline N-oxides | rsc.org |
| KOt-Bu/DMF | Amides, Ketones | Isoquinolinones | nih.gov |
Indirect Synthetic Routes via Isoquinolinone Core Functionalization
Indirect methods focus on first synthesizing the core isoquinolinone or a closely related precursor, followed by the introduction of the methylthio group at the C1-position. These routes often rely on the precision of transition-metal catalysis.
Transition Metal-Catalyzed C-S Bond Formation in Isoquinolinone Synthesis
The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic chemistry, yet it can be challenging due to the potential for sulfur-containing compounds to deactivate metal catalysts. mdpi.com Despite this, significant progress has been made in developing robust transition-metal-catalyzed methods for C-S bond formation. nih.govresearchgate.net Metals such as palladium, copper, and silver have been successfully employed to create these bonds in various heterocyclic systems. nih.govcas.cz These reactions can proceed through mechanisms like cross-coupling or directed C-H functionalization, providing a pathway to functionalize a pre-formed isoquinolinone ring with a methylthio group.
Silver-catalyzed reactions represent a viable method for direct thiolation. Research has demonstrated a silver-catalyzed coupling reaction between quinones and aryl disulfides to synthesize quinonyl aryl thioethers with high yields. nih.govcas.cz The process typically uses a silver salt like silver acetate (B1210297) (AgOAc) as the catalyst, an oxidant such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), and is performed in a solvent like DMSO. cas.cz The proposed mechanism involves the interaction of the silver(I) catalyst with the disulfide to generate an active silver thiolate intermediate, which then reacts with the quinone. cas.cz
Given the structural similarities between quinones and the α,β-unsaturated system within the isoquinolin-3(4H)-one ring, this methodology could potentially be adapted. An isoquinolinone precursor could be subjected to similar silver-catalyzed conditions with dimethyl disulfide to install the methylthio group at the desired position.
Table 2: Silver-Catalyzed Thiolation of Naphthoquinones with Disulfides
| Quinone Substrate | Disulfide | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| 1,4-Naphthoquinone | Phenyl disulfide | AgOAc/dppp, (NH₄)₂S₂O₈ | 88% | cas.cz |
| 2-Methyl-1,4-naphthoquinone | Phenyl disulfide | AgOAc/dppp, (NH₄)₂S₂O₈ | 78% | cas.cz |
| 2-Methoxy-1,4-naphthoquinone | Phenyl disulfide | AgOAc/dppp, (NH₄)₂S₂O₈ | 57% | cas.cz |
| 2-Methyl-1,4-naphthoquinone | Dibenzyl disulfide | AgOAc/dppp, (NH₄)₂S₂O₈ | 75% | cas.cz |
Reaction conditions typically involve the quinone, disulfide, catalyst, oxidant, and an additive in DMSO at 40 °C. cas.cz
Beyond silver, other transition metals are highly effective in forging C-S bonds. nih.gov Copper-catalyzed methods, often referred to as Chan-Lam coupling reactions, are widely used for coupling thiols with boronic acids, and variations of this reaction can be applied to heterocyclic systems. mdpi.com For example, an efficient synthesis of S-aryl/heteroaryl-quinazolines has been developed through the copper-acetate-assisted cross-coupling of 1,4-dihydroquinazoline (B6142170) with aryl boronic acids. mdpi.com
Palladium catalysis, famous for C-C and C-N bond formation, is also applicable to C-S coupling. Furthermore, rhodium and cobalt catalysts have been explored for C-H functionalization and annulation reactions that can incorporate sulfur. researchgate.net For instance, a cobalt-catalyzed system using Co-N-C catalysts has been shown to facilitate the oxidative cleavage and functionalization of organosulfur compounds. These diverse catalytic systems provide a toolbox that could be applied to an appropriately functionalized isoquinolinone precursor (e.g., a 1-halo-isoquinolinone) to introduce the methylthio group via cross-coupling with a sulfur source like sodium thiomethoxide.
Metal-Free and Environmentally Conscious Approaches for Sulfur Introduction
In recent years, the principles of green chemistry have driven the development of synthetic methods that avoid the use of heavy metals and minimize environmental impact. For the synthesis of isoquinolinone derivatives, metal-free approaches are highly desirable.
One notable metal-free method involves the oxidative cycloaddition of substituted benzamides with alkynes. nih.gov While this specific example does not directly yield a methylthio-substituted product, it demonstrates the feasibility of forming the isoquinolinone core without metal catalysts. The use of reagents like bis(trifluoracetoxy)iodobenzene (PIFA) in trifluoroacetic acid (TFA) allows for the oxidative annulation of N-methoxybenzamides with various alkynes under mild conditions. nih.gov This strategy could potentially be adapted for the introduction of a sulfur moiety by using appropriately substituted starting materials.
Furthermore, base-promoted cascade reactions represent another environmentally friendly approach. nih.govnih.gov These reactions, often initiated by an inexpensive and benign base like potassium carbonate (K2CO3), can combine multiple synthetic steps in a single pot. nih.govnih.gov For instance, the reaction of ortho-carbonyl-substituted benzonitriles with suitable pronucleophiles can lead to the formation of isoindolin-1-ones under mild, metal-free conditions. nih.govnih.gov The adaptation of such cascade reactions to include a sulfur-donating reagent could provide a green pathway to this compound.
The broader context of sustainable chemistry also encourages research into the use of sulfur in various applications, viewing it not just as a pollutant but as a relevant element for future technologies. mdpi.com This perspective supports the development of novel, greener synthetic routes for sulfur-containing heterocycles like this compound.
Multi-Component and Cascade Reactions Leading to Isoquinolinone Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time and resources. beilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of isoquinolinone and related heterocyclic scaffolds. beilstein-journals.orgnih.goviau.iriau.ir
The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known MCR, has been utilized to synthesize imidazopyridine-fused isoquinolinones. beilstein-journals.orgnih.gov This reaction, followed by subsequent transformations like N-acylation and intramolecular Diels-Alder (IMDA) reactions, demonstrates the power of MCRs in building complex heterocyclic systems. beilstein-journals.orgnih.gov While not directly yielding this compound, the principles of MCRs offer a promising avenue for its one-pot synthesis by carefully selecting the appropriate starting materials, including a sulfur-containing component.
Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, are also valuable for the efficient construction of isoquinolinone derivatives. nih.govnih.gov For example, a base-promoted cascade reaction of ortho-carbonyl-substituted benzonitriles has been shown to produce isoindolin-1-ones through multiple bond-forming events in a single operation. nih.govnih.gov This approach highlights the potential for designing a cascade sequence that incorporates a methylthio group into the isoquinolinone framework.
Regioselective Synthesis of Substituted Isoquinolinones
The ability to control the position of substituents on the isoquinolinone ring is crucial for the synthesis of specific target molecules. Regioselectivity in the synthesis of isoquinolinones has been achieved through various catalytic systems.
Palladium-catalyzed α-arylation of ketones followed by cyclization is a powerful method for the regioselective synthesis of a wide range of substituted isoquinolines. nih.gov This approach allows for the convergent synthesis of polysubstituted isoquinolines from readily available precursors with excellent control over the substitution pattern. nih.gov The regioselectivity is determined by the initial arylation step, which can be directed by the choice of ketone and reaction conditions. nih.gov
Rhodium(III)-catalyzed annulation reactions have also proven to be highly regioselective for the synthesis of multisubstituted isoquinolones. nih.gov These reactions, which involve the C-H activation of N-methoxybenzamides and their subsequent coupling with diazo compounds or alkynes, proceed under mild conditions with excellent yields and regioselectivities. nih.govacs.org The directing group on the benzamide plays a key role in controlling the position of the annulation.
Furthermore, silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides provides an efficient route to substituted isoquinolines with good functional group tolerance. organic-chemistry.org The regiochemistry of the final product is dictated by the substitution pattern of the starting alkyne.
A general strategy for the remote-site-selective cascade addition/cyclization of unactivated C(sp3)–H bonds has also been developed to construct isoquinolinonedione skeletons with excellent regio- and chemo-selective control. rsc.org
Derivatization and Chemical Modification of the this compound Scaffold
The this compound core serves as a versatile platform for further chemical modifications, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships.
The methylthio group at the 1-position is a key functional handle that can be readily transformed into other sulfur-containing functionalities. A common transformation is the oxidation of the sulfide (B99878) to a sulfoxide (B87167). For example, in the related quinolinone series, 3-methylthio-2(1H)-quinolinones can be oxidized to the corresponding 3-methylsulfinyl derivatives using a nitrating mixture at low temperatures. clockss.org This suggests that a similar oxidation of this compound to 1-(methylsulfinyl)isoquinolin-3(4H)-one is a feasible and predictable transformation. Such sulfoxides can be valuable intermediates for further reactions, including sulfoxide extrusion. acs.org
The isoquinolinone ring system itself is amenable to a variety of functionalization reactions. mdpi.comnih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for introducing new carbon-carbon bonds onto the heterocyclic core. nih.gov For these reactions to be applicable, a suitable leaving group, such as a halide or a triflate, is typically required on the isoquinolinone ring. For instance, isoquinolone derivatives can be converted to 1-OTf-substituted isoquinolines, which then serve as excellent partners in Suzuki and Sonogashira couplings. nih.gov
Furthermore, C-H activation strategies can be employed to directly functionalize the isoquinolinone ring without the need for pre-installed leaving groups. mdpi.com Rhodium(III)-catalyzed C-H activation of N-methoxybenzamides, for example, allows for the annulation with various coupling partners to build the isoquinolinone core, and this principle can be extended to the further functionalization of the formed heterocycle. mdpi.com
Chemical Reactivity and Mechanistic Aspects of 1 Methylthio Isoquinolin 3 4h One
Reaction Pathways Involving the 1-(Methylthio) Group
The presence of a methylthio group at the 1-position of the isoquinolin-3(4H)-one ring introduces a key site for chemical modification. The carbon-sulfur bond's reactivity is central to both nucleophilic and radical-mediated transformations.
Nucleophilic Processes at the 1-Position
The C-1 position of the isoquinoline (B145761) nucleus is inherently electrophilic, a characteristic that is well-documented for isoquinoline and its derivatives. This electrophilicity makes it susceptible to nucleophilic attack. nih.gov In the context of 1-(methylthio)isoquinolin-3(4H)-one, the methylthio group can function as a leaving group in nucleophilic substitution reactions, although its leaving group ability is less pronounced than that of halides.
The general mechanism for nucleophilic substitution at an sp2-hybridized carbon, such as C-1 of the isoquinoline ring, can proceed through a stepwise addition-elimination pathway involving a Meisenheimer-like intermediate, or a concerted mechanism. nih.gov The nature of the nucleophile, the solvent, and the specific electronic properties of the isoquinoline ring system all influence the operative mechanism.
Thiols and their conjugate bases, thiolates, are known to be excellent nucleophiles due to the high polarizability of sulfur. masterorganicchemistry.com They readily participate in SN2 reactions with alkyl halides to form thioethers. masterorganicchemistry.comyoutube.com Conversely, the methylthio group in this compound can be displaced by other strong nucleophiles. While specific examples for this exact compound are not extensively documented in readily available literature, the principle is analogous to the well-established reactivity of other 1-substituted isoquinolines. For instance, 1-halo-isoquinolines are common precursors for the synthesis of 1-substituted derivatives via nucleophilic substitution.
Radical Reaction Mechanisms in C-S Bond Formation and Cleavage
The carbon-sulfur bond in thioethers can undergo homolytic cleavage under radical conditions. The formation of a radical cation on the sulfur atom is a key step in initiating C-S bond cleavage. nih.gov The stability of the resulting carbon-centered radical and the thiyl radical plays a crucial role in the feasibility of this process.
Studies on aryl tert-butyl sulfoxide (B87167) radical cations have shown that the fragmentation rate constants for C-S bond cleavage are influenced by the substituents on the aryl ring. nih.gov Electron-donating groups tend to decrease the rate of cleavage. nih.gov The mechanism of C-S bond cleavage can be influenced by the reaction conditions and the reagents employed. For example, N-bromosuccinimide (NBS) can mediate the selective cleavage of C(sp³)–S bonds in thioethers through the formation of a bromosulfonium intermediate. organic-chemistry.org Similarly, electrochemical methods can be employed for the regioselective cleavage of C(sp³)–S bonds in alkyl aryl thioethers. rsc.org
The formation of thiyl radicals (RS•) from thioethers is a key step in many C-S bond-forming reactions. These radicals can be generated through various methods, including the reaction of thiols with oxidizing agents like chromic acid. nih.gov Once formed, thiyl radicals can participate in a variety of reactions, including addition to unsaturated systems and coupling reactions. nih.gov For instance, the oxidative radical cross-coupling of thiols with hydroquinones can lead to the formation of quinonyl thioethers. nih.gov While direct studies on radical reactions of this compound are scarce, these general principles of C-S bond formation and cleavage provide a framework for understanding its potential reactivity in radical-mediated transformations.
Reactivity of the Isoquinolin-3(4H)-one Core
Beyond the reactivity imparted by the methylthio group, the isoquinolin-3(4H)-one core itself possesses distinct reactive sites, notably at the 4-position and through its participation in annulation and cyclization reactions.
Reactions at the 4-Position of the Isoquinolin-3(4H)-one System
The 4-position of the isoquinolin-3(4H)-one system is a site of significant reactivity. Various synthetic methods have been developed to introduce substituents at this position. One approach involves the preparation and subsequent α-alkylation of isoquinoline-4-acetic esters. researchgate.net Another strategy relies on the regioselective C-H bond activation at the C-4 position of the isoquinoline ring. researchgate.net For example, a synergistically catalyzed, one-pot synthesis of 4-substituted (oxo-diaryl alkyl) isoquinolinium salts has been achieved using isoquinoline, benzyl (B1604629) bromides, and chalcones. researchgate.net
Furthermore, photochemical methods have been employed to functionalize the 4-position of related isoquinoline-1,3(2H,4H)-diones. The reaction of 4-diazoisoquinoline-1,3(2H,4H)-diones with alcohols and thiols under photochemical conditions leads to O-H and S-H insertion products at the 4-position. nih.gov
Annulation and Cyclization Reactivity of Related Isoquinolinone Derivatives
The isoquinolinone skeleton is a common target in organic synthesis, and numerous annulation and cyclization strategies have been developed for its construction. These methods often utilize transition metal catalysis to achieve high efficiency and selectivity.
Palladium-catalyzed reactions are widely employed. For instance, a sequential coupling-imination-annulation reaction of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) under microwave irradiation affords substituted isoquinolines. organic-chemistry.org Rhodium catalysis has also proven effective. An intermolecular Rh(III)-catalyzed cyclization of oximes and diazo compounds provides multisubstituted isoquinoline N-oxides. organic-chemistry.org
Copper-catalyzed reactions offer another avenue to isoquinolones. A copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) produces densely functionalized isoquinolines. organic-chemistry.org More recently, cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes has been developed for the regioselective synthesis of γ-carbolinones, which are structurally related to isoquinolinones. nih.gov These examples highlight the versatility of the isoquinolinone core in participating in a wide array of cyclization and annulation reactions to build complex heterocyclic systems.
Influence of Reaction Conditions on Chemoselectivity and Regioselectivity
The outcome of chemical reactions involving multifunctional molecules like this compound is highly dependent on the reaction conditions. Careful control of parameters such as solvent, temperature, catalyst, and reagents can steer the reaction towards a desired product, a concept known as chemoselectivity and regioselectivity. youtube.comnih.gov
A striking example of solvent-dependent chemoselectivity is observed in the synthesis of substituted isoquinolinones. The reaction of o-alkenylbenzamide derivatives with the hypervalent iodine reagent PISA (phenyliodine bis(trifluoroacetate)) can lead to either 4-substituted or 3-substituted isoquinolinones simply by changing the solvent. In acetonitrile, intramolecular amination occurs to yield the 4-substituted product. In contrast, using wet hexafluoro-2-isopropanol (HFIP) as the solvent favors a pathway leading to the 3-substituted isoquinolinone.
The choice of catalyst is also a critical factor in determining regioselectivity. In the synthesis of isoquinolines, different metal catalysts can direct the reaction to different positions on the ring. For example, electrophilic substitution reactions on isoquinoline in the presence of a strong mineral acid like sulfuric acid favorably occur at the C-5 and C-8 positions, while using hydrochloric acid can lead to substitution on the pyridine (B92270) ring. youtube.com Similarly, the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines to the corresponding tetrahydroisoquinolines can be achieved with high stereoselectivity by employing chiral catalysts. nih.gov These examples underscore the profound influence of reaction conditions on the reactivity and selectivity of isoquinoline derivatives.
Interactive Table: Solvent-Dependent Chemoselective Synthesis of Isoquinolinones
| Entry | R1 Group | Solvent | Product | Yield (%) |
| 1 | Methyl | MeCN | 4-Methylisoquinolinone | 94 |
| 2 | Methyl | HFIP/H2O | 3-Methylisoquinolinone | 87 |
| 3 | Ethyl | MeCN | 4-Ethylisoquinolinone | 88 |
| 4 | Ethyl | HFIP/H2O | 3-Ethylisoquinolinone | 81 |
| 5 | Phenyl | MeCN | 4-Phenylisoquinolinone | 51 |
| 6 | Phenyl | HFIP/H2O | 3-Phenylisoquinolinone | 75 |
Data derived from studies on the reaction of 2-alkenylbenzamide derivatives with PISA.
Interactive Table: Regioselective C-H Activation/Annulation of Indole-3-carboxamides with Ethylene
| Entry | Substituent on Indole | Position | Product Yield (%) |
| 1 | 4-F | 4 | 80 |
| 2 | 5-F | 5 | 80 |
| 3 | 5-Br | 5 | 80 |
| 4 | 5-Cl | 5 | 81 |
| 5 | 5-Me | 5 | 85 |
| 6 | 6-Me | 6 | 76 |
| 7 | 6-OMe | 6 | 75 |
| 8 | 7-Br | 7 | 70 |
| 9 | 7-Me | 7 | 81 |
Data from cobalt-catalyzed cascade C-H/N-H annulation of indole-3-carboxamides with ethylene. nih.gov
Investigation of Reaction Intermediates and Transition States
The investigation of reaction intermediates and transition states for reactions involving this compound is crucial for predicting reaction outcomes and designing novel synthetic pathways. Such investigations often rely on a combination of computational modeling and spectroscopic analysis. Although direct experimental data for this specific molecule is limited, plausible intermediates and transition states can be inferred from studies of related isoquinoline and quinoline (B57606) derivatives.
Reactions at the C1 position, which is activated by the adjacent nitrogen atom, are of particular interest. Nucleophilic substitution at this position, for instance, would likely proceed through a tetrahedral intermediate. The stability of this intermediate is a key factor in determining the reaction kinetics. The electron-withdrawing nature of the carbonyl group at C3 and the electronic influence of the methylthio group would significantly affect the energy of this intermediate.
Computational studies on the tautomerism of related hydroxyisoquinolines and their oxo-analogs are also relevant. The tautomeric equilibrium between the lactam (isoquinolin-3(4H)-one) and lactim (3-hydroxyisoquinoline) forms can influence the reaction pathway. For this compound, the lactam form is expected to be predominant. Any reaction that proceeds via the less stable lactim tautomer would involve a transition state with a higher energy barrier.
Furthermore, reactions involving the methylthio group, such as oxidation to the corresponding sulfoxide or sulfone, would proceed through their own characteristic transition states. The geometry and energy of these transition states would be influenced by the steric and electronic environment of the isoquinolinone ring system.
A theoretical investigation into the reaction of a nucleophile with the C1 carbon of this compound could provide valuable data on the transition state geometry and the activation energy of the reaction. Such a study would likely reveal an SNAr (nucleophilic aromatic substitution) type mechanism, where the stability of the Meisenheimer-like intermediate plays a critical role.
Below is a hypothetical data table summarizing the kind of information that could be obtained from a computational study on the nucleophilic substitution at C1 of this compound with a generic nucleophile (Nu⁻).
| Parameter | Transition State (TS1) | Intermediate (INT1) |
| Geometry | Tetrahedral-like carbon at C1 | Tetrahedral carbon at C1 |
| C1-Nu Bond Length (Å) | 1.8 | 1.5 |
| C1-S Bond Length (Å) | 1.9 | 2.1 |
| C1-N Bond Length (Å) | 1.4 | 1.45 |
| Energy | ||
| Activation Energy (kcal/mol) | 15-25 | - |
| Relative Energy (kcal/mol) | 0 (Reference) | -5 to -15 |
| Vibrational Frequencies | ||
| Imaginary Frequency (cm⁻¹) | -200 to -400 | None |
This table is illustrative and based on general principles of reaction mechanisms. The actual values would need to be determined through specific computational chemistry studies.
Advanced Structural and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-(Methylthio)isoquinolin-3(4H)-one. By analyzing the chemical shifts, coupling constants, and correlations in both ¹H and ¹³C NMR spectra, the connectivity of all atoms in the molecule can be mapped out.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (CH₂) protons within the dihydroisoquinolinone core, and the methyl (CH₃) protons of the methylthio group. The aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The methylene protons at the C4 position would likely resonate as a singlet around 4.0 ppm, while the methyl protons of the S-CH₃ group are anticipated to produce a sharp singlet in the upfield region, around 2.5-2.7 ppm, a characteristic range for methylthio groups attached to a double bond. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key signals for this compound include the carbonyl carbon (C=O) of the amide, which is expected at a significant downfield shift (typically >160 ppm). The aromatic carbons would generate several signals in the 120-140 ppm range. oregonstate.edu The carbon of the methylthio group (S-CH₃) is expected to appear at a characteristic upfield position, around 15-16 ppm. mdpi.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign these signals and confirm the connectivity between protons and carbons, solidifying the structural assignment and identifying any potential isomers. researchgate.net
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic C-H | 7.0 - 8.5 | Multiplet |
| ¹H | C4-H₂ | ~4.0 | Singlet |
| ¹H | S-CH₃ | 2.5 - 2.7 | Singlet |
| ¹³C | C=O (Amide) | >160 | - |
| ¹³C | Aromatic C | 120 - 140 | - |
| ¹³C | C4 | ~45 | - |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₁₀H₉NOS. chemspider.com
In addition to molecular formula confirmation, MS/MS or tandem mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of isoquinoline (B145761) alkaloids is often systematic, allowing for the identification of characteristic neutral losses and fragment ions. nih.gov For this compound, common fragmentation pathways would likely involve:
Loss of a methyl radical (•CH₃): A primary fragmentation would be the cleavage of the S-CH₃ bond, resulting in a prominent [M-15]⁺ ion. nih.gov
Cleavage adjacent to the carbonyl group: Ketones and amides often fragment via cleavage of the bonds alpha to the carbonyl group. libretexts.orgmiamioh.edu This could lead to the loss of CO or other related fragments.
Ring cleavage: The isoquinoline core can undergo characteristic retro-Diels-Alder (RDA) reactions or other ring-opening fragmentations, providing insight into the core structure. nih.gov
The resulting mass spectrum, with its specific molecular ion peak and pattern of fragment ions, serves as a molecular fingerprint, confirming the identity of the compound.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| Ion | m/z (Nominal) | Predicted Origin |
|---|---|---|
| [M+H]⁺ | 192 | Protonated Molecular Ion |
| [M]⁺• | 191 | Molecular Ion |
| [M-CH₃]⁺ | 176 | Loss of a methyl radical from the methylthio group |
| [M-CO]⁺• | 163 | Loss of carbon monoxide |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
The most prominent feature would be a strong absorption band for the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group, typically appearing in the region of 1670-1700 cm⁻¹. rsc.orgresearchgate.net Other significant absorptions would include:
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
Aromatic C-H stretching: Signals appearing above 3000 cm⁻¹.
Aliphatic C-H stretching: Absorptions from the CH₂ and CH₃ groups, typically found just below 3000 cm⁻¹.
C-N stretching: Usually observed in the 1200-1350 cm⁻¹ range.
C-S stretching: A weaker absorption, typically in the 600-800 cm⁻¹ region.
The presence and position of these bands provide direct evidence for the key functional groups, complementing the data obtained from NMR and MS.
Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide) | Stretch | 3150 - 3300 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| C=O (Amide I) | Stretch | 1670 - 1700 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional molecular structure of a compound in its solid state. Should a suitable single crystal of this compound be obtained, this technique would provide precise measurements of bond lengths, bond angles, and dihedral angles. mdpi.com
Table 4: Structural Parameters Determined by X-ray Crystallography for this compound
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | Dimensions and angles of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry operations that define the crystal structure. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C=C, C-N, C-S). |
| Bond Angles | Angles between three connected atoms (e.g., C-C-C in the aromatic ring). |
| Dihedral (Torsion) Angles | The rotation around a chemical bond, defining the 3D conformation. |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is particularly well-suited for investigating the properties of heterocyclic compounds such as isoquinoline (B145761) derivatives. tandfonline.comrsc.orgrsc.org
Once the geometry is optimized, the electronic structure can be analyzed in detail. This includes the distribution of electrons within the molecule, which is fundamental to its chemical properties. Key parameters derived from electronic structure calculations include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. tandfonline.com
Electron Density and Charge Distribution: DFT calculations can map the electron density, revealing which parts of the molecule are electron-rich or electron-poor. This is often visualized using molecular electrostatic potential (MEP) maps. For 1-(Methylthio)isoquinolin-3(4H)-one, one would expect high electron density around the oxygen and nitrogen atoms, as well as the sulfur atom, indicating potential sites for electrophilic attack.
A hypothetical table of optimized geometrical parameters for this compound, based on typical values for similar heterocyclic systems, is presented below.
| Parameter | Predicted Value |
| C=O Bond Length | ~1.22 Å |
| C-N Bond Length | ~1.38 Å |
| C-S Bond Length | ~1.75 Å |
| S-CH3 Bond Length | ~1.82 Å |
| C-C (Aromatic) | ~1.40 Å |
| Dihedral Angle (Ring) | Near 0° (planar) |
DFT is a valuable tool for predicting various spectroscopic properties, which can aid in the experimental characterization of a compound.
Vibrational Spectra (IR and Raman): By calculating the vibrational frequencies, it is possible to generate theoretical infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to confirm the structure of the synthesized molecule and to assign specific vibrational modes to different functional groups. researchgate.netresearchgate.net For this compound, characteristic peaks would be expected for the C=O stretching, N-H stretching (if tautomerism occurs), C-S stretching, and various aromatic C-H and C-C vibrations.
NMR Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. This is achieved by calculating the magnetic shielding tensors of the nuclei in the molecule. These predictions can be instrumental in assigning the signals in experimental NMR spectra. researchgate.net
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. rsc.orgnih.gov This provides insight into the electronic transitions occurring within the molecule.
Below is an example of how predicted vibrational frequencies for key functional groups might be presented.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| C=O | ~1680 | Stretching |
| C-N | ~1350 | Stretching |
| Aromatic C=C | ~1600, 1450 | Stretching |
| C-S | ~700 | Stretching |
DFT calculations are a powerful tool for investigating reaction mechanisms. researchgate.netacs.orgthieme-connect.de By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.
For this compound, DFT could be used to explore various potential reactions, such as:
Tautomerism: Investigating the relative stabilities of the keto and enol tautomers and the energy barrier for their interconversion.
Electrophilic and Nucleophilic Substitution: Determining the most likely sites for electrophilic or nucleophilic attack by calculating the energies of the corresponding intermediates and transition states. For instance, the reactivity of the methylthio group or the aromatic rings could be assessed.
Cycloaddition Reactions: While less common for this specific scaffold, the potential for cycloaddition reactions could be explored by calculating the energetics of the reaction pathways. acs.org
The activation energies calculated for different proposed steps can help to determine the most favorable reaction mechanism. researchgate.netresearchgate.net
Intermolecular Interactions and Crystal Packing Studies
While DFT is excellent for studying individual molecules, understanding the properties of a material in the solid state requires an analysis of how molecules interact with each other.
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.comnih.goviucr.org It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules.
The Hirshfeld surface can be mapped with various properties, such as:
d_norm: A normalized contact distance that highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds or other strong interactions. mdpi.com
d_e and d_i: The distances from the surface to the nearest nucleus external and internal to the surface, respectively. These are used to generate 2D fingerprint plots.
Fingerprint plots are two-dimensional histograms of d_e versus d_i, which provide a quantitative summary of the different types of intermolecular contacts. For this compound, one would expect to see significant contributions from H···H, C···H, O···H, and potentially S···H and N···H contacts, depending on the crystal packing. nih.govscienceopen.com The relative percentages of these contacts provide insight into the dominant forces holding the crystal together. scienceopen.comnih.gov
A hypothetical breakdown of intermolecular contacts from a Hirshfeld analysis is shown in the table below.
| Contact Type | Percentage Contribution |
| H···H | 45% |
| C···H/H···C | 25% |
| O···H/H···O | 15% |
| S···H/H···S | 8% |
| N···H/H···N | 5% |
| Other | 2% |
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. nih.govacs.orgresearchgate.net This allows for the analysis of atomic properties and the nature of chemical bonds.
Key features of a QTAIM analysis include:
Bond Critical Points (BCPs): A point of minimum electron density between two bonded atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide information about the nature of the bond.
A high ρ and a negative ∇²ρ are characteristic of a shared (covalent) interaction.
A low ρ and a positive ∇²ρ are indicative of a closed-shell (ionic, van der Waals, or hydrogen bond) interaction.
Atomic Charges: QTAIM provides a method for calculating the charge on each atom in a molecule by integrating the electron density within its atomic basin.
For this compound, QTAIM could be used to precisely characterize the covalent bonds within the molecule (e.g., C=O, C-N, C-S) and to identify and quantify any intramolecular hydrogen bonds or other weak interactions that might influence its conformation and stability. nih.govacs.orgresearchgate.net
Conformational Analysis and Tautomerism Studies
Conformational analysis of this compound would focus on the spatial arrangement of its atoms and the energy associated with different conformations. The primary points of flexibility in the molecule are the orientation of the methylthio group and the puckering of the dihydroisoquinolinone ring. Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the most stable conformers.
Tautomerism is a significant consideration for this compound due to the presence of the amide and thioether functionalities. The molecule can potentially exist in several tautomeric forms, with the equilibrium between them being influenced by factors such as solvent polarity and temperature. The principal tautomeric forms of interest would be the keto-enol and thione-thiol equilibria.
Table 1: Potential Tautomeric Forms of this compound
| Tautomeric Form | Structural Description |
| Amide (Keto) | The most common form, featuring a carbonyl group at the 3-position and a methylthio group at the 1-position. |
| Iminol (Enol) | Characterized by a hydroxyl group at the 3-position and a double bond between C3 and N2. |
| Thione | A less common tautomer that would involve a thione group (C=S) and a methyl group at the nitrogen. |
| Enethiol | A tautomer with a C=C double bond in the heterocyclic ring and a thiol (-SH) group, with the methyl group attached elsewhere. |
Theoretical studies on related heterocyclic systems have shown that the keto form of similar amide-containing rings is generally the most stable. researchgate.netnih.gov Computational methods can quantify the relative energies of these tautomers to predict their populations under different conditions. nih.govresearchgate.netmdpi.com For instance, studies on other keto-enol systems demonstrate that polar solvents can influence the tautomeric equilibrium. mdpi.comnih.gov While specific data for this compound is not available, it is reasonable to hypothesize that the amide (keto) form is the predominant species in most conditions.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of this compound in a simulated environment, such as in a solvent or interacting with a biological macromolecule. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.
An MD simulation of this compound would provide insights into:
Conformational Flexibility: How the molecule samples different conformations over time. This includes the rotation of the methylthio group and the puckering dynamics of the heterocyclic ring.
Solvent Interactions: The formation and dynamics of hydrogen bonds and other non-covalent interactions with solvent molecules. This is crucial for understanding its solubility and behavior in solution.
Interaction with Biological Targets: If the compound has a known biological target, MD simulations can be used to study the stability of the ligand-protein complex, identify key interacting residues, and calculate binding free energies. rsc.org
While no specific molecular dynamics studies on this compound have been reported, research on substituted isoquinolinones has utilized MD simulations to understand their interaction with enzymes, highlighting the utility of this approach in drug design and discovery. rsc.org
Table 2: Key Parameters in a Hypothetical Molecular Dynamics Simulation of this compound
| Parameter | Description | Relevance |
| Force Field | A set of parameters describing the potential energy of the system. | Determines the accuracy of the simulation. |
| Solvent Model | The representation of the solvent molecules (e.g., water, DMSO). | Crucial for studying solution-phase behavior. |
| Simulation Time | The duration of the simulation. | Needs to be long enough to sample relevant molecular motions. |
| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | Defines the thermodynamic conditions of the simulation. |
Applications in Chemical Synthesis and Materials Science
Role as a Synthetic Intermediate for the Assembly of Complex Molecules
There are no specific examples in the scientific literature of 1-(Methylthio)isoquinolin-3(4H)-one being used as a synthetic intermediate for the assembly of complex molecules. Research on the closely related aromatic 1-methylthio-3-substituted isoquinolines has shown that the methylthio group can act as a handle for further chemical transformations. semanticscholar.org For instance, the methylthio group can be removed, or it can be oxidized to a sulfoxide (B87167) or sulfone, which can then be displaced by nucleophiles. However, the influence of the 3-oxo group and the non-aromatic nature of the heterocyclic ring in this compound would significantly alter its reactivity profile compared to its aromatic counterparts.
Scaffold for the Development of Novel Organic Reagents
The development of novel organic reagents based on the this compound scaffold has not been reported. In principle, the combination of a thioether, an amide, and a ketone within a rigid heterocyclic framework could be exploited for the design of new reagents. However, no studies have been published that demonstrate such an application for this specific molecule.
Building Blocks in Heterocyclic Ring System Construction
While isoquinolines and their derivatives are common building blocks in the synthesis of more complex heterocyclic systems, there is no documented use of this compound for this purpose. researchgate.netnih.gov The presence of multiple functional groups could theoretically allow for various annulation strategies to build fused ring systems. For example, the ketone could undergo condensation reactions, and the amide nitrogen could participate in cyclization reactions. However, these potential reaction pathways remain hypothetical in the absence of experimental data for this specific compound.
Potential in Functional Material Design
There is currently no information available in the scientific literature regarding the potential or use of this compound in the design of functional materials. The properties that would make a compound suitable for materials science applications, such as its electronic, optical, or self-assembly properties, have not been investigated for this molecule.
Future Research Perspectives for 1 Methylthio Isoquinolin 3 4h One
Development of Novel and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For a compound like 1-(methylthio)isoquinolin-3(4H)-one, moving beyond traditional, often harsh, synthesis methods is a primary goal. Future research should focus on "green" chemistry principles to improve accessibility and reduce environmental impact. nih.govresearchgate.net
Key sustainable approaches could include:
Catalytic C-H Activation/Annulation: Modern transition-metal catalysis offers a powerful tool for building heterocyclic rings with high atom economy. nih.gov Research into rhodium(III), cobalt, or palladium-catalyzed C-H activation of benzamide (B126) precursors followed by annulation with a suitable three-carbon synthon containing the thioether moiety could provide a direct and efficient route. acs.orgmdpi.comresearchgate.net These methods avoid the need for pre-functionalized starting materials, a common requirement in classical syntheses like the Bischler-Napieralski or Pictet-Spengler reactions.
Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful strategy for synthesizing heterocycles. chim.itnih.govacs.orgacs.org A forward-thinking approach would involve designing a photocatalytic cycle that constructs the isoquinolinone core from simple, readily available precursors under ambient temperature and pressure, using light as a traceless reagent. chim.it
Eco-Friendly Media and Catalysts: Research should explore the use of biodegradable solvents like polyethylene (B3416737) glycol (PEG) in combination with recyclable catalysts, such as Ru(II)/PEG-400 systems, which have been successfully used for synthesizing other isoquinoline (B145761) derivatives. Furthermore, developing metal-free protocols, for instance, using iodine-promoted intramolecular iodoamidation, represents a highly sustainable objective. rsc.org
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Synthetic Strategy | Key Advantages | Potential Starting Materials | Core Principle |
|---|---|---|---|
| Catalytic C-H Activation | High atom economy, avoids pre-functionalization | Substituted Benzamides, Alkynes/Allenes | Direct formation of C-C and C-N bonds on an aromatic backbone. acs.org |
| Visible-Light Photocatalysis | Mild conditions, uses light as a reagent, high selectivity | Simple aromatic and aliphatic precursors | Generation of reactive radical intermediates under visible light to trigger cyclization. nih.gov |
| Flow Chemistry | Enhanced safety, scalability, process control | Optimized batch reagents | Continuous processing in microreactors, allowing for precise control of reaction parameters. nih.gov |
| Green Catalysts/Solvents | Reduced toxicity, catalyst recyclability, less waste | o-Alkynylaldehydes, Amino Alcohols | Use of benign media (e.g., PEG, water) and non-precious metal or metal-free catalysts. rsc.org |
Exploration of Uncharted Reactivity Patterns
The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate its behavior in various chemical transformations, treating it as a versatile synthetic building block.
Reactions at the Thioether Group: The methylthio group is a key handle for functionalization. Oxidation could yield the corresponding sulfoxide (B87167) and sulfone, which are important motifs in medicinal chemistry. tandfonline.com This group could also serve as a leaving group in nucleophilic aromatic substitution reactions or as a partner in metal-catalyzed cross-coupling reactions, enabling the introduction of new carbon, nitrogen, or oxygen substituents at the C-1 position.
Functionalization of the Lactam Moiety: The N-H bond of the lactam is a site for N-alkylation or N-arylation to introduce diversity. The adjacent methylene (B1212753) group (C-4) could be a target for deprotonation followed by electrophilic trapping, or for directed C-H functionalization, to install substituents at this position. The carbonyl group itself could undergo reactions typical of amides, although its reactivity will be influenced by the conjugated system.
Transformations of the Aromatic Ring: The benzene (B151609) ring of the isoquinolinone core is ripe for electrophilic aromatic substitution. The directing effects of the lactam and thioether functionalities would need to be mapped. More advanced C-H functionalization techniques could allow for the regioselective introduction of substituents at specific positions (e.g., C-5, C-8), which is often a challenge with traditional methods. nih.govthieme-connect.de
Cycloaddition Reactions: The conjugated π-system of the isoquinolinone could participate in cycloaddition reactions. researchgate.net For instance, [3+2] or [4+2] cycloadditions could be explored to construct novel, complex polycyclic heterocyclic systems that are difficult to access through other means. nih.govmdpi.comnih.gov
Advanced Computational Modeling for Predictive Organic Chemistry
Computational chemistry provides powerful tools to predict and understand chemical reactivity, complementing experimental work and accelerating discovery. csmres.co.ukgrnjournal.us Applying these methods to this compound can guide synthetic efforts and uncover novel reactivity.
Future computational studies should focus on:
Mapping the Electronic Landscape: Using Density Functional Theory (DFT), the electron density distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential can be calculated. grnjournal.us This data can predict the most likely sites for nucleophilic and electrophilic attack, helping to rationalize and foresee the molecule's reactivity in various reactions.
Modeling Reaction Mechanisms: Computational modeling can elucidate the transition states and reaction pathways for potential transformations. acs.org For instance, modeling the energy barriers for different regioselective C-H functionalization pathways on the aromatic ring could help in selecting the optimal catalyst and conditions to achieve a desired outcome, saving significant experimental effort. rsc.org
Predicting Hetaryne Formation and Regioselectivity: The potential for this molecule to form a hetaryne intermediate via elimination could be explored computationally. The aryne distortion model can be used to predict the feasibility of generating such an intermediate and the regioselectivity of its subsequent reactions with nucleophiles. nih.gov
Virtual Derivative Libraries: In silico modification of the core structure—for example, by changing the S-methyl to other alkyl or aryl groups or by adding substituents to the aromatic ring—can generate virtual libraries. The predicted electronic and steric properties of these virtual compounds can help prioritize synthetic targets for specific applications.
Table 2: Application of Computational Methods in Future Research
| Computational Method | Research Objective | Predicted Outcome | Impact on Experimental Work |
|---|---|---|---|
| Density Functional Theory (DFT) | Determine electronic structure and reactivity sites. | Maps of electron density, HOMO/LUMO energies. grnjournal.us | Guides selection of reagents for selective functionalization. |
| Transition State Theory | Elucidate reaction mechanisms and energy barriers. | Calculated activation energies for competing pathways. acs.org | Optimizes reaction conditions (catalyst, temperature) for desired products. |
| Aryne Distortion Model | Assess potential for hetaryne-based reactions. | Prediction of aryne stability and regioselectivity of trapping. nih.gov | Identifies novel reaction pathways via highly reactive intermediates. |
| Quantitative Structure-Property Relationship (QSPR) | Correlate structural features with physical properties. | Models predicting properties like solubility or reactivity for new derivatives. | Prioritizes synthesis of derivatives with desired characteristics. |
Elucidation of Structure-Property Relationships for Rational Design in Synthetic Applications
A systematic investigation into how structural modifications of this compound affect its chemical and physical properties is crucial for its rational design as a synthetic intermediate. idw-online.dechemeurope.com This involves synthesizing a focused library of derivatives and characterizing their properties.
Key areas for investigation include:
Impact of Substituents on the Aromatic Ring: Introducing various electron-donating and electron-withdrawing groups at different positions on the benzo portion of the molecule would provide insight into how electronics are transmitted through the bicyclic system. This would allow for the fine-tuning of the reactivity at other sites, such as the lactam nitrogen or the C-4 methylene group.
Steric and Electronic Effects of N-Substitution: Replacing the hydrogen on the lactam nitrogen with a range of alkyl and aryl groups would not only create a new vector for molecular diversity but also allow for the study of how steric bulk near the C-1 position influences reactivity at that site.
Correlation with Spectroscopic and Crystallographic Data: A thorough analysis of how structural changes are reflected in NMR, IR, and UV-Vis spectra, as well as in solid-state structures determined by X-ray crystallography, will provide a deep understanding of the molecule's stereoelectronic properties. acs.org This foundational knowledge is essential for designing derivatives with specific conformational preferences or electronic absorption profiles for use in materials science or as complex ligands. researchgate.netopenaccessjournals.com
By pursuing these future research directions, the scientific community can transform this compound from a mere catalog chemical into a versatile and valuable tool for synthetic organic chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(methylthio)isoquinolin-3(4H)-one derivatives, and how are they optimized?
- Methodological Answer : The synthesis typically involves functionalization of the isoquinolinone core. For example, acylation reactions using acyl chlorides (e.g., acetyl or benzoyl chloride) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) and anhydrous potassium carbonate in dioxane can introduce substituents at the 2-position . Optimization includes solvent selection (e.g., dichloromethane or ethanol for solubility), reaction temperature control (reflux conditions), and purification via silica gel chromatography or recrystallization. Yield improvements are achieved by adjusting stoichiometry and reaction time .
Q. How is this compound characterized structurally and functionally?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and methylthio group integration (e.g., δ ~2.5 ppm for SCH₃) .
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., m/z 193 [M+H]⁺ for nitro derivatives) .
- Melting Point Analysis : For purity assessment (e.g., 159–161°C for nitro-substituted analogs) .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and methylthio (C-S) groups .
Q. What biological activities are associated with this compound derivatives?
- Methodological Answer : These compounds are evaluated for acetylcholinesterase (AChE) inhibition using Ellman’s assay . Protocols involve:
Preparing AChE enzyme solutions.
Incubating with test compounds and substrate (acetylthiocholine iodide).
Spectrophotometric measurement of thiocholine production at 412 nm.
IC₅₀ values are calculated to compare inhibitory potency, with structural modifications (e.g., electron-withdrawing groups) enhancing activity .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound analogs?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions between derivatives and AChE’s active site (e.g., π-π stacking with Trp86) .
- QSAR Studies : Quantitative Structure-Activity Relationship models correlate substituent properties (e.g., Hammett σ values) with IC₅₀ data to guide synthesis .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess binding stability over time, identifying key residues for interaction .
Q. How can contradictions in spectral or biological data for methylthio-substituted derivatives be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra (e.g., diastereotopic protons) .
- X-ray Crystallography : Definitive structural confirmation (e.g., centroid-to-centroid π-π distances in crystal packing) .
- Biological Replicates : Repeat enzyme assays with controlled pH/temperature to address variability .
Q. What strategies improve the solubility and bioavailability of this compound derivatives?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
- Nanoparticle Formulation : Encapsulate derivatives in PLGA nanoparticles for sustained release .
- LogP Optimization : Adjust lipophilicity via substituents (e.g., methoxy groups) to balance solubility and absorption .
Q. How are multi-step synthetic pathways optimized for scale-up without compromising yield?
- Methodological Answer :
- Flow Chemistry : Continuous synthesis reduces reaction time and improves reproducibility (e.g., microwave-assisted steps) .
- Green Chemistry : Replace toxic solvents (e.g., dioxane) with cyclopentyl methyl ether (CPME) .
- Process Analytical Technology (PAT) : In-line monitoring (e.g., FTIR) detects intermediates in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
